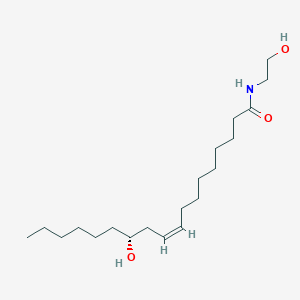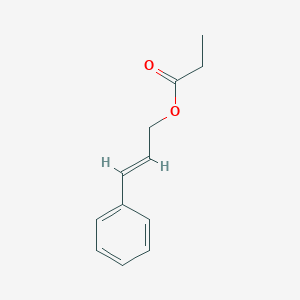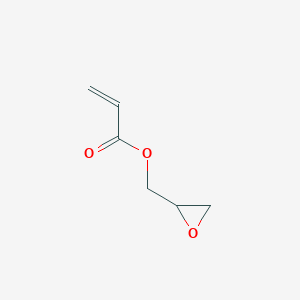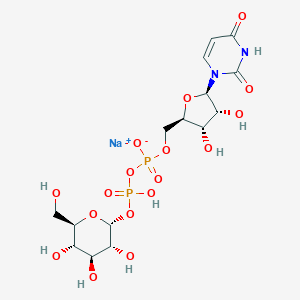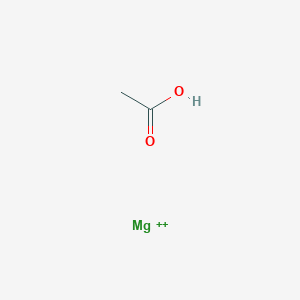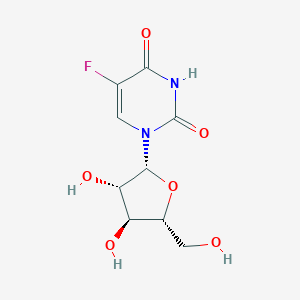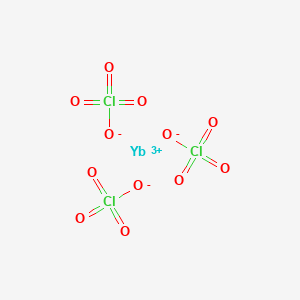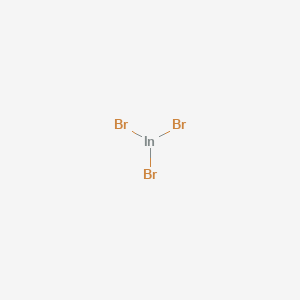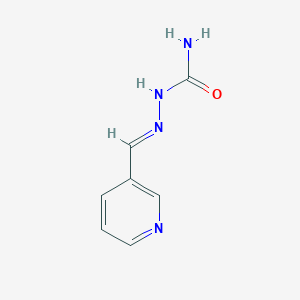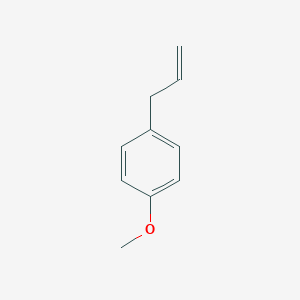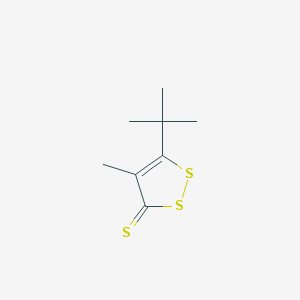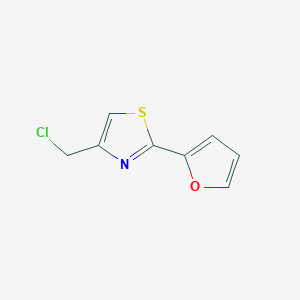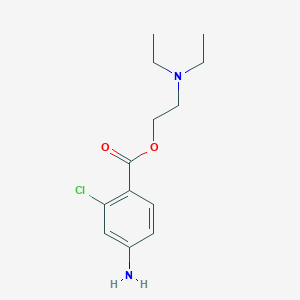
氯普鲁卡因
描述
氯普鲁卡因,也称为2-二乙氨基乙基-4-氨基-2-氯苯甲酸酯,是一种酯类局部麻醉剂。 它通常以盐酸盐的形式使用,用于各种医疗应用,包括区域麻醉、脊髓麻醉和眼表麻醉 。 氯普鲁卡因以其快速起效和短效时间而闻名,使其适用于需要快速恢复时间的程序 .
作用机制
氯普鲁卡因通过与神经细胞膜上电压门控钠通道的胞质区域的α亚基结合来发挥作用 。 这种结合抑制了钠离子的流入,从而提高了电激发的阈值,并减缓了神经冲动的传导 。 结果,氯普鲁卡因有效地阻断了神经冲动的产生和传导,从而导致局部麻醉 .
类似化合物:
普鲁卡因: 另一种酯类局部麻醉剂,与氯普鲁卡因相比,其作用时间更长。
利多卡因: 一种酰胺类局部麻醉剂,具有更长的作用时间和更高的效力。
布比卡因: 一种酰胺类局部麻醉剂,以其作用时间长和效力高而闻名。
氯普鲁卡因的独特性: 氯普鲁卡因以其快速起效和短效时间而独树一帜,使其成为短时间手术和日间手术的理想选择 。 与其他局部麻醉剂相比,它还具有良好的安全性,毒性很低 .
科学研究应用
生化分析
Biochemical Properties
Chloroprocaine, like other local anesthetics, increases the threshold for electrical excitation in nerves by slowing the propagation of the nerve impulse and reducing the rate of rise of the action potential . This is achieved by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes .
Cellular Effects
Chloroprocaine has been shown to have effects on various types of cells. For instance, it has been found to inhibit the viability of breast cancer cells at high concentrations . In vitro, local anesthetics induced signs of cancer cell stress including inhibition of oxidative phosphorylation, and induction of autophagy as well as endoplasmic reticulum (ER) stress .
Molecular Mechanism
The molecular mechanism of Chloroprocaine involves mainly binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes . This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential .
Temporal Effects in Laboratory Settings
In a study conducted at an institution, Chloroprocaine provided safe and effective spinal anesthesia for short orthopedic procedures, with no incidence of transient neurologic symptoms, neuropraxia, or urinary retention . The median duration of sensory block was 156 min and of motor block was 148 min .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of Chloroprocaine in animal models, a study on piglets receiving slow-release Chloroprocaine showed that Chloroprocaine was consistently found to be below the lower limit of quantification .
Metabolic Pathways
In plasma, Chloroprocaine is quickly metabolized by pseudocholinesterases, a group of enzymes that perform the hydrolysis of the ester linkage .
Transport and Distribution
The rate of systemic absorption of Chloroprocaine is proportionate to the vascularity of the site of injection: intravenous > tracheal > intercostal > caudal > paracervical > epidural > brachial plexus > sciatic > subcutaneous .
准备方法
合成路线和反应条件: 氯普鲁卡因可以通过2-氯-4-氨基苯甲酸与亚硫酰氯的酰氯化反应合成,然后与二乙胺乙醇反应 。 另一种方法包括使用氯化物盐作为卤素源,对普鲁卡因进行光电催化 .
工业生产方法: 在工业环境中,氯普鲁卡因盐酸盐通过将粗产品溶解在酒精和/或水中,添加活性炭,然后过滤、结晶和干燥来提纯,从而获得纯净产品 。 该方法确保了高纯度和高产率,使其适用于大规模生产。
化学反应分析
反应类型: 氯普鲁卡因会发生各种化学反应,包括:
氧化: 氯普鲁卡因可以被氧化形成相应的苯甲酸衍生物。
还原: 还原反应可以将氯普鲁卡因转化为其胺衍生物。
取代: 氯普鲁卡因可以发生亲核取代反应,其中氯原子被其他亲核试剂取代。
常见的试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 亲核试剂如氢氧根离子和胺类通常用于取代反应。
主要产物:
氧化: 2-氯-4-氨基苯甲酸。
还原: 2-氯-4-氨基苄胺。
取代: 根据所用亲核试剂的不同,会产生各种取代的苯甲酸酯。
相似化合物的比较
Procaine: Another ester-type local anesthetic with a longer duration of action compared to chloroprocaine.
Lidocaine: An amide-type local anesthetic with a longer duration and higher potency.
Bupivacaine: An amide-type local anesthetic known for its long duration of action and high potency.
Uniqueness of Chloroprocaine: Chloroprocaine is unique due to its rapid onset and short duration of action, making it ideal for short surgical procedures and day-case surgeries . It also has a favorable safety profile with minimal toxicity compared to other local anesthetics .
属性
IUPAC Name |
2-(diethylamino)ethyl 4-amino-2-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2/c1-3-16(4-2)7-8-18-13(17)11-6-5-10(15)9-12(11)14/h5-6,9H,3-4,7-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDANGULDQQJODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=C(C=C(C=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3858-89-7 (hydrochloride) | |
| Record name | Chloroprocaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8022799 | |
| Record name | Chloroprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chloroprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
VERY SOL IN CHLOROFORM; INSOL IN ETHER /HYDROCHLORIDE/, 1.30e+00 g/L | |
| Record name | Chloroprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROPROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chloroprocaine acts mainly by binding to the alpha subunit on the cytoplasmic region of voltage-gated sodium channels and inhibiting sodium influx in neuronal cell membranes. This lowers the nerve membrane permeability to sodium and decreases the rate of rise of the action potential. Therefore, chloroprocaine inhibits signal conduction and leads to a reversible nerve conduction blockade. The progression of anesthesia depends on the diameter, myelination and conduction velocity of nerve fibers, and the order of loss of nerve function is the following: 1) pain, 2) temperature, 3) touch, 4) proprioception, and 5) skeletal muscle tone., Local anesthetics prevent the generation and the conduction of the nerve impulse. Their primary site of action is the cell membrane. ... Local anesthetics block conduction by decreasing or preventing the large transient increase in the permeability of excitable membranes to Na+ that normally is produced by a slight depolarization of the membrane. ... As the anesthetic action progressively develops in a nerve, the threshold for electrical excitability gradually increases, the rate of rise of the action potential declines, impulse conduction slows, and the safety factor for conduction decreases; these factors decrease the probability of propagation of the action potential, and nerve conduction fails. ... /Local anesthetics/ can block K+ channels. ... blockade of conduction is not accompanied by any large or consistent change in resting membrane potential due to block of K+ channels. /Local anesthetics/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN ... CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... /TWO POSSIBILITIES:/ ACHIEVE BLOCK BY INCR SURFACE PRESSURE OF LIPID LAYER THAT CONSTITUTES NERVE MEMBRANE ... CLOSING PORES THROUGH WHICH IONS MOVE. ... /OR:/ AFFECT PERMEABILITY BY INCR DEGREE OF DISORDER OF MEMBRANE. /LOCAL ANESTHETICS/, ... ACID SALT MUST BE NEUTRALIZED IN TISSUE & FREE AMINE LIBERATED BEFORE DRUG CAN PENETRATE TISSUES & PRODUCE ANESTHETIC ACTION. ... FORM OF MOLECULE ACTIVE IN NERVE FIBERS IS CATION. ... CATION ... COMBINES WITH SOME RECEPTOR IN MEMBRANE TO PREVENT GENERATION OF ACTION POTENTIAL. /LOCAL ANESTHETICS/, ... /SUGGESTED/ THAT PROCAINE ... DIMINISHES RELEASE OF ACETYLCHOLINE BY MOTOR-NERVE ENDINGS. /PROCAINE/ | |
| Record name | Chloroprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLOROPROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Sodium metabisulfate as a preservative in earlier formulations ... newer preparations ... contain calcium EDTA as the preservative. | |
| Record name | CHLOROPROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
133-16-4 | |
| Record name | Chloroprocaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloroprocaine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloroprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloroprocaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLOROPROCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YVB0POT2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLOROPROCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3301 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloroprocaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015292 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
173-174ºC | |
| Record name | Chloroprocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01161 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloroprocaine is a local anesthetic that primarily acts by inhibiting voltage-gated sodium channels on neuronal cell membranes. [, ] This prevents the generation and conduction of nerve impulses, leading to a localized loss of sensation.
A: Chloroprocaine is rapidly hydrolyzed by plasma cholinesterase, primarily in the blood. [, ] This rapid metabolism results in a short duration of action, making it suitable for procedures requiring rapid recovery.
A: Chloroprocaine has the molecular formula C13H19ClN2O2 and a molecular weight of 270.75 g/mol. [, ]
A: While sodium bisulfite was initially used as a preservative in chloroprocaine formulations, research suggests that it can contribute to neurotoxicity. [, ] Modern formulations utilize bisulfite-free chloroprocaine to minimize potential risks.
A: Epinephrine can be added to chloroprocaine solutions to prolong the duration of anesthesia. [, ] This effect is achieved by causing local vasoconstriction, which slows down the systemic absorption of chloroprocaine.
A: Dextrose-free chloroprocaine solutions (2% and 3%) are hyperbaric relative to cerebrospinal fluid. [] This property allows for predictable spread of the drug within the subarachnoid space during spinal anesthesia.
A: Research indicates a significant difference in the half-life of chloroprocaine depending on the route of administration. While the in vitro half-life is very short (11–21 seconds), intraperitoneal administration results in a notably longer in vivo half-life of approximately 5.3 minutes. []
A: Studies suggest that fetal acidosis does not significantly influence the placental transfer of chloroprocaine. [] This characteristic makes chloroprocaine a potentially safer choice for obstetric procedures where fetal distress is a concern.
A: Clinical trials comparing chloroprocaine with lidocaine and bupivacaine for spinal anesthesia demonstrate that chloroprocaine consistently provides faster onset and shorter duration of both sensory and motor blockade. [, , , , ]
A: Patients with atypical plasma cholinesterase activity may experience prolonged blockade with chloroprocaine due to its altered metabolism. [, ] In such cases, careful monitoring and dose adjustments may be necessary.
A: Recent research has investigated the use of hydrogel devices for the sustained release of chloroprocaine. [] This approach aims to provide prolonged postoperative pain relief while minimizing systemic exposure and potential side effects.
A: Lidocaine and bupivacaine are commonly used alternatives to chloroprocaine for spinal anesthesia. [, ] While both offer effective anesthesia, lidocaine is associated with a higher incidence of transient neurological symptoms (TNS), and bupivacaine generally has a longer duration of action, potentially delaying recovery. Prilocaine is another alternative, but research suggests that chloroprocaine might be a better option for shorter procedures due to its faster block regression. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



